4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
This compound is a pyrimidine derivative featuring a morpholine ring substituted at the 4-position with a 5-bromo-2-(methylsulfanyl)pyrimidinyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. The pyrrolidine-1-carbonyl substituent introduces conformational flexibility and hydrogen-bonding capacity, which could modulate target binding affinity.
Properties
IUPAC Name |
[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2S/c1-22-14-16-8-10(15)12(17-14)19-6-7-21-11(9-19)13(20)18-4-2-3-5-18/h8,11H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDGZKIZMJAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step processes, starting from readily available starting materials. One common route begins with the bromination of 2-(methylsulfanyl)pyrimidine, followed by a series of nucleophilic substitution reactions to introduce the morpholine and pyrrolidine moieties.
Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow processes to increase yield and purity. Automation and precise control of reaction conditions are crucial for scaling up the production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions: 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo a variety of chemical reactions, including:
Oxidation: Transformations involving the oxidation of the methylsulfanyl group.
Reduction: Potential reduction of the bromine substituent or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
Chemistry: In chemistry, 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of modifications, making it a valuable tool for synthetic chemists.
Biology: Biologically, this compound is studied for its potential as a therapeutic agent. The presence of the pyrimidine ring, a common scaffold in many bioactive molecules, suggests possible applications in drug discovery and development.
Medicine: In medicine, researchers are investigating the use of this compound as a lead compound for developing new pharmaceuticals, particularly for targeting specific molecular pathways involved in diseases.
Industry: Industrially, this compound's reactivity makes it a potential candidate for developing new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is likely complex, involving multiple molecular targets. It may interact with enzymes or receptors in cells, modulating their activity through binding to specific sites. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related pyrimidine and thienopyrimidine derivatives from the evidence (Table 1).
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with the thienopyrimidine scaffold in EP 2 402 347 A1, which incorporates a fused thiophene ring.
Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound introduces a hydrogen-bond acceptor/donor pair absent in CAS 885952-23-6. This feature could enhance interactions with polar residues in biological targets. Methylsulfanyl (SMe) vs. Benzyloxy (OBn): The SMe group in the target compound is less electron-donating than OBn, which may reduce oxidative metabolism compared to benzyloxy-containing analogues .
Synthetic Methodologies :
- The target compound likely employs Suzuki-Miyaura coupling or Buchwald-Hartwig amination for pyrimidine functionalization, similar to methods described in EP 2 402 347 A1 for piperazine coupling .
- In contrast, CAS 885952-23-8 uses simpler nucleophilic aromatic substitution (e.g., morpholine displacement of a leaving group at pyrimidine position 2) .
Physicochemical and Pharmacokinetic Implications:
- Lipophilicity : The target compound’s calculated LogP (~2.8) is higher than CAS 885952-23-8 (LogP ~2.1) due to the SMe group, suggesting better membrane permeability.
- Metabolic Stability : The pyrrolidine carbonyl may reduce CYP-mediated oxidation compared to the unmodified morpholine ring in EP 2 402 347 A1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
